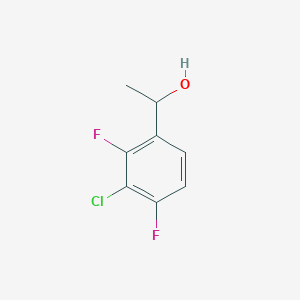

1-(3-Chloro-2,4-difluorophenyl)ethanol

Description

1-(3-Chloro-2,4-difluorophenyl)ethanol is a halogenated aromatic ethanol derivative characterized by a phenyl ring substituted with chlorine at the 3-position and fluorine atoms at the 2- and 4-positions. Its molecular formula is C₈H₇ClF₂O, with a molecular weight of 192.59 g/mol (based on structural analogs in ). This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula |

C8H7ClF2O |

|---|---|

Molecular Weight |

192.59 g/mol |

IUPAC Name |

1-(3-chloro-2,4-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H7ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4,12H,1H3 |

InChI Key |

MBEJMEMNJUHHKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)F)Cl)F)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogen Transfer Reduction Using Metal Catalysts

One prominent chemical synthesis approach involves the catalytic hydrogen transfer reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to produce optically pure (S)-1-(3-chloro-2,4-difluorophenyl)ethanol. This method employs metal catalysts such as rhodium (Rh) or iridium (Ir) complexes combined with hydrogen donors like formic acid and triethylamine.

- Catalysts: Chiral metal complexes of the formula containing Rh or Ir, with halogen ligands (Cl, Br, I).

- Hydrogen Donors: Formic acid/triethylamine mixtures or sodium formate/formic acid.

- Solvents: Toluene, dichloromethane, tetrahydrofuran, ethyl acetate, among others.

- Reaction Conditions: Mild temperatures ranging from -25 °C to 75 °C, typically around 20-40 °C.

- Catalyst Loading: Very low molar ratios of substrate to catalyst (up to 1500:1), reducing cost.

- Optical Purity: Achieves 92-99.5% enantiomeric excess (ee), often above 98%.

| Example | Substrate (g) | Catalyst (g) | Solvent (mL) | Hydrogen Donor | Temp (°C) | Yield (g) | ee (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 38 | 0.098 | 400 (toluene) | Formic acid + triethylamine | Reflux overnight | 26.9 | ~98 | High conversion, mild conditions |

| 3 | 3.8 | 0.009 | 40 (toluene) | Formic acid + triethylamine | 30 | 2.7 | 98 | Efficient catalytic hydrogen transfer |

| 4 | 38 | 0.009 | 300 (water) | Sodium formate + formic acid | 40 | 25.1 | 98 | Aqueous phase reaction |

This method offers advantages such as low catalyst loading, mild reaction conditions, high purity, and environmental benefits due to the use of non-toxic hydrogen donors and solvents.

Enzymatic Reduction Using Ketoreductases (KREDs)

Biocatalytic asymmetric reduction using ketoreductase enzymes has emerged as a highly efficient and green alternative to traditional chemical methods. This approach converts 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol with excellent enantioselectivity under mild aqueous conditions.

- Enzyme Source: Ketoreductases (KREDs) screened from libraries or engineered strains.

- Reaction Medium: Water or water/isopropanol mixtures.

- Substrate Concentration: High substrate loading up to 500 g/L.

- Temperature: Mild, typically 25-40 °C.

- pH Control: Maintained near neutral (pH ~6.8-7.1) using NaOH.

- Coenzymes: NADP+ often used, sometimes regenerated enzymatically.

- Enantiomeric Purity: >99.9% ee, often 100% ee for (S)- or (R)-enantiomers depending on enzyme.

- High conversion rates (>99%) with near-perfect enantioselectivity.

- Scalable to kilogram quantities with simple product isolation by extraction.

- Avoids hazardous reagents and harsh conditions typical of chemical reductions.

- Applicable to related substrates, demonstrating broad utility.

| Scale | Substrate (g) | Enzyme (g) | Coenzyme (mg) | Solvent (mL) | Temp (°C) | Conversion (%) | ee (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Gram-scale | 1.5 | 0.2 (cells) | - | Water + isopropanol | 25 | 99.92 | 100 | High conversion and purity |

| Multi-gram | 22 | 0.7 (powder) | 10 | Phosphate buffer + isopropanol | 33 | 99.96 | 100 | Efficient enzymatic reduction |

| 5 Hectogram | 180 | 33 (cells) | - | Phosphate buffer + isopropanol | 25 | 99.91 | 100 | Industrial scale feasibility |

| Kilogram | 3500 | 360 (powder) | 2500 | Phosphate buffer + isopropanol | 40 | 99.91 | 100 | Large scale production |

The enzymatic process is exemplified by ketoreductase KR-01 and other engineered enzymes, which have been optimized for high productivity, space-time yield (up to 145.8 mmol/L/h), and environmental sustainability.

Comparative Analysis of Chemical vs. Enzymatic Methods

| Feature | Chemical Catalytic Hydrogen Transfer | Enzymatic Ketoreductase Reduction |

|---|---|---|

| Catalyst | Rh/Ir metal complexes | Ketoreductase enzymes (KREDs) |

| Reaction Medium | Organic solvents or aqueous mixtures | Aqueous buffer with isopropanol |

| Temperature | 20-75 °C | 25-40 °C |

| Substrate Concentration | Moderate (up to ~0.2 mol scale) | High (up to 500 g/L substrate) |

| Enantiomeric Excess (ee) | 92-99.5% | >99.9%, often 100% |

| Environmental Impact | Uses formic acid/triethylamine; mild but organic solvents involved | Green, aqueous, mild, low toxicity |

| Scalability | Suitable for industrial scale | Demonstrated at kilogram scale |

| Product Isolation | Chromatography required | Simple extraction and drying |

| Cost | Moderate catalyst cost, low loading | Enzyme production cost, but reusable and efficient |

Notes on Research Outcomes and Industrial Application

- The catalytic hydrogen transfer method offers a cost-effective route with relatively simple operation, suitable for industrial production with high optical purity and low catalyst loading.

- The enzymatic process using ketoreductases provides superior enantioselectivity and environmental benefits, with scalable processes demonstrated up to kilogram scale and beyond.

- Enzymatic methods also avoid the need for hazardous hydrogen gas or complex chiral catalysts, reducing safety risks and simplifying downstream processing.

- Recent studies have focused on enzyme engineering to improve activity and stability, enhancing process efficiency and robustness for industrial application.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Reduction Reactions

The compound is primarily synthesized via asymmetric reduction of its ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone. Two dominant methodologies are employed:

Catalytic Hydrogen Transfer

-

Catalyst : Rhodium or iridium complexes (e.g., [RhCl(CH)])

-

Hydrogen Donor : Formic acid-triethylamine systems

-

Conditions : Toluene solvent, 30–40°C, 5–7 hours

Biocatalytic Reduction

-

Enzyme : Ketoreductase PpKR8 from Paraburkholderia phymatum

-

Cofactor : NADH, regenerated via glucose dehydrogenase (GDH)

-

Conditions : Aqueous buffer, pH 7.0, 30°C

-

Productivity : 728 g/(L·day) at 300 g/L substrate concentration, >99.9% e.e.

Oxidation Reactions

The alcohol undergoes oxidation to regenerate the ketone precursor under controlled conditions:

-

Oxidizing Agent : Activated MnO or CrO

-

Solvent : Ethyl acetate or dichloromethane

-

Yield : >85% conversion in 4–6 hours

Substitution Reactions

The chlorine and fluorine atoms on the aromatic ring participate in nucleophilic aromatic substitution (NAS):

Photoredox Catalysis

-

Catalyst : Ir(III)-photocatalyst (e.g., [Ir(dF-CF-ppy)(dtbpy)]PF)

-

Reagent : Benzoyl peroxide (BPO) in methanol

-

Outcome : Hydroxymethylation at the pyrimidine ring for drug derivatives

Comparative Data: Reduction Methods

Mechanistic Insights

-

Reduction : Proceeds via hydride transfer from NADH to the ketone carbonyl, facilitated by a conserved tyrosine residue acting as a general acid-base .

-

Substitution : Chlorine displacement occurs via a two-step mechanism: (i) nucleophilic attack by triazole, (ii) dehalogenation under hydrogenation .

Stereochemical Considerations

The S-configuration of 1-(3-chloro-2,4-difluorophenyl)ethanol is critical for its role in ticagrelor synthesis. Enzymatic methods achieve superior stereoselectivity (>99.9% e.e.) compared to chemical catalysts (>98% e.e.) .

Scientific Research Applications

1-(3-Chloro-2,4-difluorophenyl)ethanol has diverse applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of biocatalysts.

Medicine: As an intermediate in drug synthesis, it is crucial for producing pharmaceuticals like ticagrelor.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2,4-difluorophenyl)ethanol primarily involves its role as an intermediate in drug synthesis. In the case of ticagrelor, the compound undergoes further chemical transformations to form the active drug, which then acts as a P2Y12 receptor antagonist. This inhibition prevents platelet aggregation, thereby reducing the risk of thrombotic events .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

- Molecular Formula : C₈H₇ClF₂O (same as target compound)

- Key Differences : Fluorine substituents are at the 3- and 4-positions instead of 2- and 4-positions.

- Impact : Altered electronic distribution and steric hindrance may influence reactivity. The 3,4-difluoro configuration could enhance lipophilicity compared to the 2,4-difluoro isomer .

1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol

- Molecular Formula : C₉H₉ClF₂O

- Key Differences : Contains a methyl group at the 3-position and chlorine at the 4-position.

Functional Group Variations

2-Chloro-1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone

- Molecular Formula : C₈H₃Cl₂F₃O

- Key Differences: Ketone group replaces the ethanol moiety; additional chlorine and fluorine atoms.

- Impact: The ketone group introduces electrophilic character, making it more reactive in nucleophilic addition reactions compared to the ethanol derivative .

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

- Molecular Formula : C₈H₆ClF₃O

- Key Differences : Trifluoroethyl group instead of difluoroethyl.

Physical Properties and Reactivity

Table 1: Comparative Physical Properties

Notes:

- LogP values are extrapolated from structural analogs. Higher halogen and fluorine content generally increases lipophilicity.

Critical Analysis of Contradictions and Limitations

- Structural Ambiguity: incorrectly lists "1-(4-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate" as a synonym for a 3-chlorophenyl compound, highlighting the need for careful verification of substituent positions .

- Data Gaps : Physical properties (e.g., melting points, solubility) for the target compound are absent, requiring extrapolation from analogs.

Q & A

Q. Key Data :

| Precursor | Reducing Agent | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1-(3-Chloro-2,4-difluorophenyl)ethan-1-one | NaBH₄ | Ethanol | 85–90 | N/A |

| 1-(3-Chloro-2,4-difluorophenyl)ethan-1-one | Ketoreductase | Aqueous buffer | 92 | >99 |

Advanced: How can enantiomeric purity be optimized in asymmetric synthesis?

Enantioselective synthesis requires precise control of reaction conditions:

- Enzymatic catalysis : Optimize pH (6.5–7.5), temperature (25–30°C), and cofactor regeneration (e.g., glucose dehydrogenase for NADPH recycling) to enhance enzyme activity and ee .

- Solvent engineering : Use non-conventional solvents (e.g., ionic liquids) to stabilize enzymes and improve substrate solubility .

- Directed evolution : Engineer ketoreductases via mutagenesis to improve substrate specificity and stereoselectivity.

Example : The enzymatic reduction of the ketone precursor by Leuconostoc pseudomesenteroides N13 achieved >99% ee under optimized conditions .

Basic: What analytical techniques validate the structure and purity of the compound?

- NMR spectroscopy : Confirm the presence of the ethanol group (-CH(OH)CH₃) and substituent positions on the aromatic ring (e.g., ¹H NMR: δ 4.8–5.2 ppm for hydroxyl; ¹³C NMR: δ 65–70 ppm for CH(OH)) .

- HPLC with chiral columns : Determine enantiomeric purity using columns like Chiralpak AD-H and mobile phases (e.g., hexane/isopropanol) .

- Mass spectrometry (MS) : Verify molecular weight (192.59 g/mol) and fragmentation patterns .

Advanced: How do structural modifications influence biological activity?

- Substituent effects : Fluorine and chlorine atoms enhance lipophilicity and metabolic stability. For example:

- 2,4-Difluorophenyl groups improve binding to hydrophobic pockets in enzymes .

- Chlorine at position 3 may increase steric hindrance, altering substrate-enzyme interactions .

- Methodology :

- Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying halogen positions) and testing against biological targets (e.g., antimicrobial assays) .

Example : Derivatives of similar difluorophenyl alcohols showed enhanced antibacterial activity when electron-withdrawing groups were introduced .

Advanced: What methodologies assess environmental impact and toxicity?

- Biodegradability : Use OECD 301 tests (e.g., closed bottle test) to measure microbial degradation in aqueous systems .

- Ecotoxicology : Evaluate acute toxicity via Daphnia magna or algae growth inhibition assays (OECD 202/201) .

- Bioaccumulation potential : Calculate logP (estimated ~2.5 for this compound) and perform fish dietary exposure studies .

Q. Data Contradictions :

- High logP values may suggest bioaccumulation risks, but rapid hydrolysis of the ethanol group could mitigate persistence. Experimental validation is critical .

Basic: What are the key challenges in scaling up synthesis?

- Purification : Separate enantiomers via chiral chromatography or crystallization.

- Safety : Handle halogenated intermediates (e.g., 3-chloro-2,4-difluorophenyl derivatives) in fume hoods due to potential toxicity .

- Yield optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

Advanced: How can computational modeling aid in research?

- Docking studies : Predict binding affinity to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .

- DFT calculations : Analyze electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on reaction intermediates) .

Basic: What are the compound’s applications in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.